molecular formula C12H8Br3NO3S B2733379 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide CAS No. 36782-31-7

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide

Cat. No. B2733379
CAS RN: 36782-31-7
M. Wt: 485.97
InChI Key: LMVSRNZDPUXBFH-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C13H8Br3NO2 . It is also known by several other names such as 3,4’,5-tribromosalicylanilide, 3,5-dibromosalicylic acid p-bromoanilide, tuasal 100, trisanyl, tempasept II, temasept IV, temasept II, agramed, trisanil, tribromsalan .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H8Br3NO2 . It has a molecular weight of 449.926 g/mol . The structure includes a benzamide core substituted with bromine atoms and a hydroxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 449.92 g/mol and a molecular formula of C13H8Br3NO2 . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibit promising properties for photodynamic therapy, a treatment method for cancer. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Riaz, 2020).

Anticancer Research

Studies on antitumor sulfonamides, including compounds similar to 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide, have identified potent cell cycle inhibitors that have advanced to clinical trials. These compounds, through various mechanisms, exhibit preliminary clinical activities, offering new avenues for anticancer drug development (Owa et al., 2002).

Chemical Synthesis and Modification

Research on the synthesis of benzonitriles from (hetero)aryl bromides using electrophilic cyanation demonstrates the utility of sulfonamide derivatives in facilitating chemical transformations, underscoring their significance in the development of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

properties

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSRNZDPUXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide

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